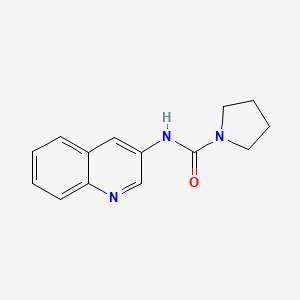

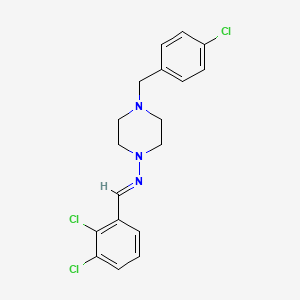

N-3-quinolinyl-1-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring serves as a versatile scaffold in drug discovery. Here’s why:

Bioactive Molecules: Researchers have identified bioactive compounds containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These molecules exhibit target selectivity and potential therapeutic effects .

Green Synthesis and Sustainable Chemistry

In recent years, societal expectations emphasize greener and more sustainable chemical processes. Researchers have explored alternative reaction methods for synthesizing quinoline derivatives (including pyrrolidinyl-N-(3-quinolyl)carboxamide):

Anticancer Potential

While specific studies on N-3-quinolinyl-1-pyrrolidinecarboxamide are limited, related quinoline-carboxamide derivatives have shown promise as anticancer agents. Some derivatives exhibited good anti-proliferative activities against various cell lines .

Wirkmechanismus

Target of Action

Pyrrolidinyl-N-(3-quinolyl)carboxamide, also known as N-3-quinolinyl-1-pyrrolidinecarboxamide, is a complex molecule that interacts with various targets. The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation .

Mode of Action

The compound interacts with its targets, primarily protein kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases, leading to altered cell survival and proliferation .

Biochemical Pathways

The compound affects various biochemical pathways through its interaction with protein kinases. These pathways are primarily involved in cell survival and proliferation. The inhibition of protein kinases by the compound can lead to the disruption of these pathways, resulting in altered cell behavior .

Pharmacokinetics

This suggests that the compound is well-absorbed in the gastrointestinal tract and is distributed throughout the body, excluding the central nervous system .

Result of Action

The result of the compound’s action is primarily the inhibition of cell survival and proliferation. This is achieved through the compound’s interaction with protein kinases and the subsequent disruption of the biochemical pathways they regulate .

Action Environment

The action of pyrrolidinyl-N-(3-quinolyl)carboxamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

N-quinolin-3-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-7-3-4-8-17)16-12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWNTFPINDSULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pyrrolidinyl-N-(3-quinolyl)carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)